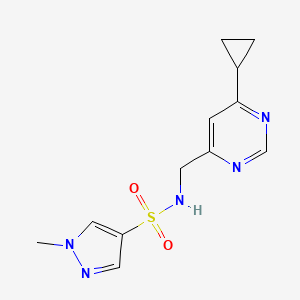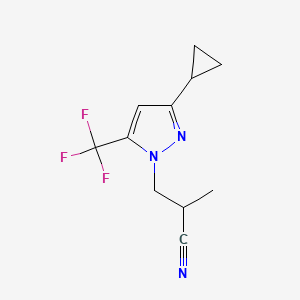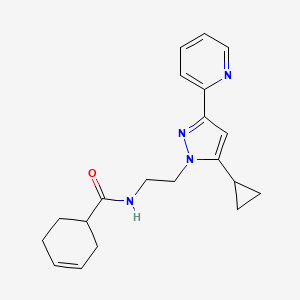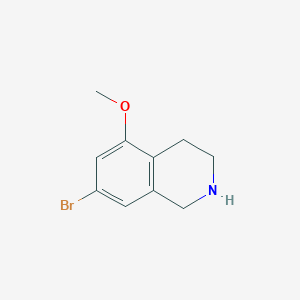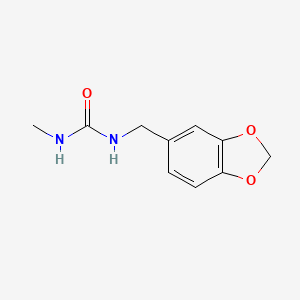![molecular formula C19H17ClN2O2 B2544539 (E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile CAS No. 1164517-44-5](/img/structure/B2544539.png)
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile, commonly referred to as DMPN, is a synthetic compound with a wide variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 315.8 g/mol. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water. DMPN is a popular choice for research due to its unique properties and versatility in a variety of applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of a group of propenoates with various substituents, indicating its utility in studying the impact of different chemical groups on molecular properties. Such studies can lead to the development of novel compounds with specific characteristics for various applications (Sinur, Golič, & Stanovnik, 1994).
The compound is related to methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, used in the synthesis of multifunctional compounds for creating polysubstituted heterocyclic systems. This indicates its potential in organic synthesis, particularly in the development of complex molecular structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Applications in Molecular Structure Analysis
Research involving similar compounds has contributed to understanding the molecular packing and spatial arrangement in crystalline structures. Such insights are valuable in the field of crystallography and material science (Valkonen et al., 2012).
Studies on related compounds have also focused on examining isomers and conformers, which are crucial in understanding the dynamics and stability of molecules. This knowledge is essential in fields like pharmaceuticals and materials engineering (Pigošová et al., 2005).
Catalysis and Reaction Mechanisms
- Investigations into compounds like 4-chloro-3-methylphenyl benzoate, which share a similar structural motif, have provided insights into catalysis and reaction mechanisms. This is particularly relevant in the field of industrial chemistry for the development of efficient synthetic processes (Yang & Huang, 2007).
Fluoroionophore Development
- Derivatives of similar compounds have been studied for their potential as fluoroionophores, which are compounds that can bind specific metal ions and are useful in applications like metal ion sensing and cellular imaging (Hong et al., 2012).
Nucleoside Chemistry
- Compounds like (E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile can potentially be used in nucleoside chemistry, as indicated by research on similar compounds for the selective protection of ribonucleosides, which is crucial in the synthesis of RNA and DNA-RNA mixtures (Kempe et al., 1982).
Environmental Applications
- Studies involving related compounds have explored their degradation by denitrifying bacteria, highlighting the potential environmental applications in bioremediation and understanding the microbial breakdown of complex organic compounds (Rudolphi et al., 2004).
Propriétés
IUPAC Name |
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-9-16(20)7-8-18(13)24-17-6-4-5-14(10-17)19(23)15(11-21)12-22(2)3/h4-10,12H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQOYOHXBZUTR-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[3-(4-chloro-2-methylphenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

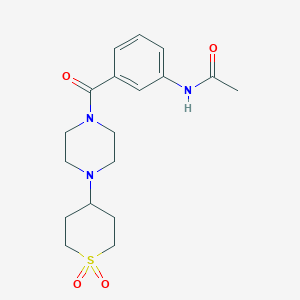

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)

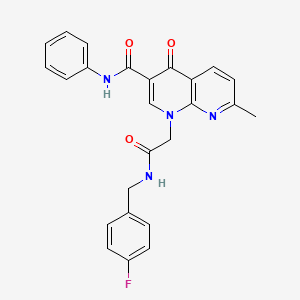

![N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2544465.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)
